molecular formula C11H7FN2O4 B2448261 N-(4-fluoro-3-nitrophenyl)furan-2-carboxamide CAS No. 333349-04-5

N-(4-fluoro-3-nitrophenyl)furan-2-carboxamide

Cat. No.: B2448261
CAS No.: 333349-04-5
M. Wt: 250.185
InChI Key: PBEKQAXOJSSCRA-UHFFFAOYSA-N
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Description

N-(4-fluoro-3-nitrophenyl)furan-2-carboxamide is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring attached to a carboxamide group, which is further substituted with a 4-fluoro-3-nitrophenyl group. Furan derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-3-nitrophenyl)furan-2-carboxamide typically involves the reaction of 4-fluoro-3-nitroaniline with furan-2-carboxylic acid. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction conditions usually include stirring the reactants in an appropriate solvent like dichloromethane at room temperature for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-3-nitrophenyl)furan-2-carboxamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

Scientific Research Applications

N-(4-fluoro-3-nitrophenyl)furan-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-fluoro-3-nitrophenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluoro-3-nitrophenyl)benzamide
  • N-(4-fluoro-3-nitrophenyl)thiophene-2-carboxamide

Uniqueness

N-(4-fluoro-3-nitrophenyl)furan-2-carboxamide is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties compared to its analogs with benzene or thiophene rings. The furan ring’s electron-rich nature makes it more reactive and versatile in various chemical reactions.

Properties

IUPAC Name

N-(4-fluoro-3-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O4/c12-8-4-3-7(6-9(8)14(16)17)13-11(15)10-2-1-5-18-10/h1-6H,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBEKQAXOJSSCRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was synthesized from 4-fluoro-3-nitro-phenylamine (2.00 g, 12.81 mmol) dissolved in THF (25 ml) and Hunig's base (3.312 g, 25.62 mmol) to which was added furan-2-carbonyl chloride (1.672 g, 12.81 mmol) drop wise over 10 minutes. Reaction mixture was stirred at room temperature for 1 hr at which time water was added and the title compound was collected by filtration providing the title compound (2.90 g, 90%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.312 g
Type
reactant
Reaction Step Two
Quantity
1.672 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
Yield
90%

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